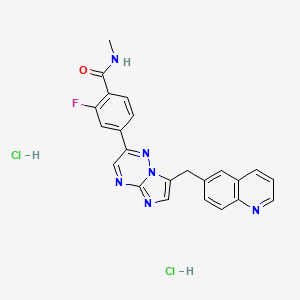

Capmatinib dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN6O.2ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNPHABKLIJXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197376-85-4 | |

| Record name | Capmatinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197376854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-N-Methyl-4-[7-[(quinolin-6-yl)methyl]imidazol-[1,2,3]-[1,2,4]triazin-2-yl]benzamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPMATINIB HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0V2EW20JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Capmatinib Dihydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (B1663548) dihydrochloride (B599025), marketed as Tabrecta®, is a potent and selective small-molecule inhibitor of the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase.[1][2] MET is a crucial signaling protein involved in various cellular processes, including proliferation, survival, and migration.[3] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, overexpression, or mutations leading to exon 14 skipping, is a known oncogenic driver in several cancers, most notably in non-small cell lung cancer (NSCLC).[1][4][5] Capmatinib is specifically indicated for the treatment of adult patients with metastatic NSCLC whose tumors harbor mutations that lead to MET exon 14 skipping.[6] This technical guide provides a comprehensive overview of the mechanism of action of capmatinib, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

Capmatinib is a Type Ib, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[7] It binds to the ATP-binding pocket of the MET kinase domain, preventing its autophosphorylation and subsequent activation.[3] This blockade of MET phosphorylation inhibits the downstream signaling cascades that are aberrantly activated in MET-driven cancers.[2] By disrupting these pathways, capmatinib effectively halts tumor cell proliferation, induces apoptosis (programmed cell death), and impedes metastasis.[3][8]

Targeting MET Alterations

The primary targets of capmatinib are tumors with specific genetic alterations in the MET gene:

-

MET Exon 14 Skipping Mutations: These mutations disrupt the normal splicing of the MET mRNA, leading to the exclusion of exon 14. This exon contains the binding site for the E3 ubiquitin ligase CBL, which is responsible for targeting the MET receptor for degradation. The absence of this domain results in a stabilized and constitutively active MET protein, driving oncogenic signaling. Capmatinib has demonstrated significant efficacy in patients with NSCLC harboring these mutations.[9]

-

MET Amplification: This refers to an increase in the copy number of the MET gene, leading to overexpression of the MET receptor.[1] This overexpression results in ligand-independent activation of the kinase and downstream signaling. Capmatinib has also shown activity in tumors with high levels of MET amplification.

Quantitative Data

The potency and efficacy of capmatinib have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Capmatinib

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Enzymatic) | 0.13 nM | Cell-free c-MET kinase assay | [7] |

| IC50 (Cell-based) | 0.3–0.7 nM | Lung cancer cell lines | [7] |

| Selectivity | >10,000-fold for MET over a large panel of other human kinases | Kinome scan | [7] |

Table 2: Clinical Efficacy of Capmatinib in METex14 NSCLC (GEOMETRY mono-1 trial)

| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |

| Previously Treated | 41% | 9.7 months | 5.5 months | |

| Treatment-Naïve | 68% | 12.6 months | 12.5 months |

Signaling Pathways

Capmatinib's inhibition of MET phosphorylation directly impacts several downstream signaling pathways critical for tumor growth and survival. The primary pathways affected are:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This cascade plays a central role in cell growth, metabolism, and survival.

-

JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

-

SRC Pathway: This pathway is implicated in cell adhesion, migration, and invasion.

-

Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration.

The following diagram illustrates the MET signaling pathway and the point of inhibition by capmatinib.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of capmatinib.

Western Blotting for MET Signaling Pathway

This protocol is used to assess the phosphorylation status of MET and its downstream effectors in response to capmatinib treatment.

1. Cell Culture and Treatment:

-

Culture MET-dependent cancer cell lines (e.g., EBC-1, Hs746T) in appropriate media to 70-80% confluency.

-

Treat cells with varying concentrations of capmatinib or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape and collect the cell lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by size on a polyacrylamide gel via electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

6. Detection:

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay

This assay measures the effect of capmatinib on the proliferation and viability of cancer cells.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare serial dilutions of capmatinib in the culture medium.

-

Treat the cells with the different concentrations of capmatinib and a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

3. Viability Measurement (e.g., using CellTiter-Glo®):

-

Equilibrate the plate to room temperature.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value (the concentration of capmatinib that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of capmatinib in a living organism.

1. Cell Implantation:

-

Subcutaneously inject human cancer cells with MET alterations into immunodeficient mice (e.g., nude mice).

2. Tumor Growth and Grouping:

-

Monitor tumor growth until they reach a palpable size.

-

Randomize mice into treatment and control groups when tumors reach a specific volume.

3. Drug Administration:

-

Administer capmatinib or a vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.

4. Monitoring and Endpoint:

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

5. Data Analysis:

-

Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of capmatinib.

Conclusion

Capmatinib dihydrochloride is a highly selective and potent MET inhibitor that effectively targets the oncogenic signaling driven by MET exon 14 skipping mutations and MET amplification. Its mechanism of action, centered on the inhibition of MET autophosphorylation, leads to the suppression of key downstream pathways involved in tumor proliferation, survival, and migration. The robust preclinical and clinical data underscore its therapeutic importance in the precision medicine landscape for NSCLC. The experimental protocols detailed herein provide a framework for the continued investigation of capmatinib and other MET-targeted therapies.

References

- 1. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Capmatinib Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (B1663548), an orally bioavailable and selective MET inhibitor, has emerged as a critical therapeutic agent in the treatment of metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. Its chemical synthesis is a multi-step process involving the strategic construction of quinoline (B57606) and biaryl fragments, followed by their convergent coupling and final modifications to yield the dihydrochloride (B599025) salt. This guide provides a detailed overview of the synthetic pathway, including experimental protocols, quantitative data, and a mechanistic understanding of the drug's interaction with its biological target.

Overall Synthetic Strategy

The synthesis of capmatinib dihydrochloride can be conceptually divided into three main stages:

-

Preparation of the Quinoline Fragment: Synthesis of a functionalized quinoline core.

-

Preparation of the Biaryl Fragment: Construction of the substituted biaryl moiety.

-

Final Assembly and Salt Formation: Convergent coupling of the two fragments, followed by amidation and conversion to the dihydrochloride salt.

The following sections provide a detailed breakdown of each stage, including reaction schemes, experimental procedures, and characterization data where available.

Stage 1: Preparation of the Quinoline Fragment

The key quinoline intermediate, a hemiaminal, is synthesized from 6-bromoquinoline (B19933) through a sequence of reactions.

Step 1.1: Suzuki Cross-Coupling to Introduce the Propionaldehyde (B47417) Acetal Moiety

The synthesis begins with a Suzuki cross-coupling reaction to attach a protected propionaldehyde group to the 6-position of the quinoline ring.

Reaction Scheme:

6-(3,3-Diethoxypropyl)quinoline --(Aqueous Acid)--> 3-(Quinolin-6-yl)propanal

3-(Quinolin-6-yl)propanal + N-Chlorosuccinimide (NCS) --(Proline catalyst)--> Hemiaminal Intermediate

1,2,4-Triazin-3-amine + N-Bromosuccinimide (NBS) --(DMF)--> 6-bromo-1,2,4-triazin-3-amine

4-Bromo-2-fluorobenzonitrile --(1. n-BuLi or i-PrMgCl)--> Aryllithium/Grignard --(2. Trimethyl borate)--> Arylboronic acid --(3. Pinacol)--> 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

6-bromo-1,2,4-triazin-3-amine + 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile --(Pd catalyst, base)--> 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile

Quinoline Hemiaminal + 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile --(Ethylene glycol, heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile

2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile --(Aqueous Acid, heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid

2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid + Methylamine --(Coupling agent)--> Capmatinib

Capmatinib + HCl --(Methanol/Isopropanol)--> this compound Monohydrate

The Discovery and Development of Capmatinib Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capmatinib (B1663548) dihydrochloride (B599025) (formerly INCB28060), marketed as Tabrecta®, is a potent and selective, orally bioavailable inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] This document provides a comprehensive technical overview of the discovery and development of capmatinib, from its initial identification and preclinical evaluation to its clinical validation and approval for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1]

Introduction: Targeting the MET Pathway in Cancer

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and migration.[1] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations and gene amplification, is a key oncogenic driver in various cancers, including NSCLC.[1][3] These alterations lead to constitutive activation of the MET receptor, promoting tumor growth and metastasis.[4] MET exon 14 skipping mutations, which occur in approximately 3-4% of NSCLC cases, result in a dysfunctional regulatory domain, leading to increased MET protein stability and signaling.[1] Capmatinib was developed to specifically target and inhibit this dysregulated MET signaling.

Discovery and Preclinical Development

Lead Identification and Optimization

Capmatinib was discovered through a targeted drug discovery program aimed at identifying potent and selective small-molecule inhibitors of MET. High-throughput screening and subsequent structure-activity relationship (SAR) studies led to the identification of a novel series of compounds with the desired inhibitory profile. Optimization of this series for potency, selectivity, and pharmacokinetic properties resulted in the selection of capmatinib as a clinical candidate.

Mechanism of Action

Capmatinib is an ATP-competitive, type Ib inhibitor of MET.[5] It binds to the ATP-binding site of the MET kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3] By blocking these pathways, capmatinib inhibits MET-driven tumor cell proliferation, survival, and migration.[4]

In Vitro Pharmacology

Capmatinib demonstrated high potency and selectivity for MET in a variety of in vitro assays.

Table 1: In Vitro Potency of Capmatinib

| Assay Type | Cell Line/System | IC50 | Reference |

| Cell-free c-MET kinase assay | - | 0.13 nM | [6] |

| Cell-based MET phosphorylation assay | Various cancer cell lines | - | [6] |

| Cell proliferation assay | MET-dependent cancer cell lines | - | [6] |

| Anchorage-independent growth assay | MET-dependent cancer cell lines | - | [6] |

| Cell migration assay | MET-dependent cancer cell lines | - | [6] |

Capmatinib exhibits high selectivity for MET over a broad panel of other human kinases, with a reported selectivity of over 10,000-fold.[7]

In Vivo Pharmacology

The anti-tumor activity of capmatinib was evaluated in preclinical xenograft models of human cancers with MET dysregulation.

Table 2: In Vivo Efficacy of Capmatinib in Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| MET-amplified gastric cancer | Oral, twice daily | Dose-dependent | [6] |

| MET-mutant lung cancer | Oral, twice daily | Significant | [2] |

Capmatinib demonstrated dose-dependent tumor growth inhibition and regression in these models at well-tolerated doses.[6]

Clinical Development

Phase I Studies

Early-phase clinical trials established the safety, tolerability, and recommended Phase 2 dose (RP2D) of capmatinib. A Phase I study in patients with advanced solid tumors identified the RP2D as 400 mg administered orally twice daily.[8] Preliminary evidence of anti-tumor activity was observed in patients with MET-dysregulated cancers.

The GEOMETRY mono-1 Phase II Study

The pivotal GEOMETRY mono-1 was a multicenter, open-label, Phase II study that evaluated the efficacy and safety of capmatinib in patients with advanced NSCLC harboring MET exon 14 skipping mutations or MET amplification.[9]

Table 3: Efficacy of Capmatinib in the GEOMETRY mono-1 Study (METex14 Cohorts)

| Efficacy Endpoint | Treatment-Naïve Patients (n=60) | Previously Treated Patients (n=100) | Reference |

| Overall Response Rate (ORR) | 68% (95% CI: 55.0-79.7) | 44% (95% CI: 34.1-54.3) | [10] |

| Median Duration of Response (DoR) | 12.6 months (95% CI: 5.6-NE) | 9.7 months (95% CI: 5.6-13.0) | [11] |

| Median Progression-Free Survival (PFS) | 9.13 months (95% CI: 5.52-13.86) | 5.42 months (95% CI: 4.17-6.97) | [12] |

CI: Confidence Interval; NE: Not Estimable

Table 4: Common Treatment-Related Adverse Events (TRAEs) in the GEOMETRY mono-1 Study (All Cohorts, n=373)

| Adverse Event | All Grades | Grade 3-4 | Reference |

| Peripheral edema | 47% | - | [10] |

| Nausea | 35% | - | [10] |

| Increased blood creatinine | 21% | - | [10] |

| Vomiting | 20% | - | [10] |

| Dyspnea | - | 5% | [10] |

The most common treatment-related adverse events were generally mild to moderate in severity.[10] The study concluded that capmatinib demonstrated substantial anti-tumor activity in patients with NSCLC and a MET exon 14 skipping mutation, leading to its accelerated approval by the FDA.[3][10]

Synthesis of Capmatinib Dihydrochloride

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route is outlined below.[13][14]

Experimental Protocol: Synthesis of Capmatinib

A detailed, step-by-step synthesis protocol is beyond the scope of this guide. However, a general overview of a potential synthetic route is as follows:

-

Synthesis of the quinoline (B57606) fragment: This typically involves the construction of the quinoline ring system with appropriate functionalization for subsequent coupling reactions.[14]

-

Synthesis of the imidazotriazine core: This heterocyclic core is often assembled through a condensation reaction followed by cyclization.

-

Coupling of the fragments: The quinoline and imidazotriazine fragments are coupled, often via a Suzuki or other cross-coupling reaction.

-

Final modifications and salt formation: The final steps may involve amide bond formation and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.[13]

Visualizations

MET Signaling Pathway and Inhibition by Capmatinib

Caption: MET signaling pathway and its inhibition by Capmatinib.

Experimental Workflow: GEOMETRY mono-1 Trial Design

References

- 1. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]

- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. novartis.com [novartis.com]

- 10. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC [theoncologynurse.com]

- 12. ascopubs.org [ascopubs.org]

- 13. Capmatinib synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis of Capmatinib Dihydrocholride_Chemicalbook [chemicalbook.com]

Capmatinib Dihydrochloride: A Selective MET Inhibitor for the Treatment of Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Capmatinib (B1663548), a potent and selective ATP-competitive inhibitor of the MET receptor tyrosine kinase, has emerged as a targeted therapy for non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[1][2][3] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification or mutations leading to exon 14 skipping, is a key driver of tumorigenesis, promoting cell proliferation, survival, and metastasis.[1][4] This technical guide provides a comprehensive overview of capmatinib dihydrochloride (B599025), including its mechanism of action, pharmacokinetic profile, clinical efficacy, and mechanisms of resistance. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of the MET signaling pathway and experimental workflows to support further research and development in this area.

Introduction

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades crucial for cellular growth and motility.[4] In oncology, aberrant MET signaling is a validated therapeutic target. Capmatinib (formerly INC280) is a selective, type Ib MET inhibitor that has demonstrated significant antitumor activity in preclinical and clinical settings.[5] In 2020, the U.S. Food and Drug Administration (FDA) granted accelerated approval to capmatinib for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation leading to MET exon 14 skipping, with regular approval granted in 2022.[6]

Mechanism of Action

Capmatinib functions by binding to the ATP-binding site of the MET receptor, which prevents its autophosphorylation and subsequent activation of downstream signaling pathways.[4][7] This inhibition is effective against both wild-type MET and variants with activating mutations, such as those resulting from MET exon 14 skipping.[8] The downstream signaling pathways inhibited by capmatinib include the RAS-ERK, PI3K-AKT, and STAT3 pathways, which are critical for tumor cell proliferation, survival, and invasion.[4]

Caption: MET Signaling Pathway Inhibition by Capmatinib.

Pharmacokinetics and Physicochemical Properties

Capmatinib is administered orally as a dihydrochloride salt.[9] It is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours.[10][11] The drug exhibits dose-proportional pharmacokinetics and has an estimated oral bioavailability greater than 70%.[10][11]

| Parameter | Value | Reference |

| Chemical Formula | C₂₃H₁₇FN₆O (Capmatinib) | [3] |

| Molecular Weight | 412.428 g/mol (Capmatinib) | [3] |

| Formulation | Dihydrochloride monohydrate salt | [9] |

| Time to Peak (Tmax) | 1-2 hours | [10][11] |

| Bioavailability | >70% | [10][11] |

| Plasma Protein Binding | ~96% | [10][11] |

| Volume of Distribution (Vd) | 164 L | [11] |

| Metabolism | Primarily via CYP3A4 and aldehyde oxidase | [10][11] |

| Elimination Half-life | ~6.5 hours | [10][11] |

| Excretion | ~78% in feces, ~22% in urine | [10][11] |

| Table 1: Pharmacokinetic Properties of Capmatinib. |

Clinical Efficacy

The pivotal GEOMETRY mono-1 trial, a multicohort Phase II study, established the efficacy of capmatinib in patients with advanced NSCLC with MET exon 14 skipping mutations.[10] The recommended dose is 400 mg taken orally twice daily.[1][12]

| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |

| Treatment-Naïve (n=60) | 68% (95% CI: 55, 80) | 16.6 months (95% CI: 8.4, 22.1) | 12.4 months | [6][13] |

| Previously Treated (n=100) | 44% (95% CI: 34, 54) | 9.7 months (95% CI: 5.6, 13) | 5.4 months | [6][13] |

| Table 2: Efficacy of Capmatinib in the GEOMETRY mono-1 Trial. |

A real-world retrospective study of 81 patients with MET exon 14 skipping-mutated NSCLC treated with capmatinib showed an ORR of 58%, a median PFS of 9.5 months, and a median overall survival of 18.2 months.[14]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to capmatinib can develop. Preclinical studies have identified several mechanisms of resistance, including:

-

Bypass Signaling: Activation of alternative signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, can circumvent MET inhibition.[15][16] This can occur through heterodimerization of MET and EGFR, or increased expression of EGFR and its ligands.[15][16]

-

Downstream Mutations: Genetic alterations in downstream effector molecules, such as PIK3CA amplification, can lead to resistance.[15][16]

-

On-target Mutations: Secondary mutations in the MET kinase domain, such as at the D1228 and Y1230 residues, have been reported to confer resistance to Type I MET inhibitors.[10]

Experimental Protocols

In Vitro MET Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro potency of capmatinib against recombinant MET kinase.

Materials:

-

Recombinant MET kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Capmatinib

-

ADP-Glo™ Kinase Assay Kit

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of capmatinib in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.

-

Kinase Reaction: a. In a 96-well plate, add the kinase assay buffer, capmatinib dilutions, and recombinant MET kinase. b. Initiate the reaction by adding ATP and the kinase substrate. c. Incubate at room temperature for a specified time (e.g., 60 minutes).[17]

-

ADP Detection: a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17] b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects MET kinase activity.

Caption: Workflow for an In Vitro MET Kinase Assay.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of capmatinib on the proliferation of MET-dependent cancer cell lines.

Materials:

-

MET-dependent cancer cell line (e.g., EBC-1)

-

Complete cell culture medium

-

Capmatinib

-

96-well cell culture plates

-

MTT solution and solubilization solution (for MTT assay) or CellTiter-Glo® Reagent (for luminescent assay)

-

Spectrophotometer or plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with serial dilutions of capmatinib and incubate for a specified period (e.g., 72 hours).[1]

-

Viability Measurement:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.[10] Add a solubilization solution to dissolve the formazan (B1609692) crystals.[10]

-

CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, mix, and incubate for 10 minutes to stabilize the signal.[1]

-

-

Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

Western Blotting for MET Signaling Pathway

This protocol is used to assess the effect of capmatinib on the phosphorylation of MET and its downstream effectors.

Materials:

-

MET-dependent cancer cell line

-

Capmatinib

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford assay reagents

-

SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Culture cells and treat with capmatinib at desired concentrations and time points. Lyse the cells with RIPA buffer and collect the lysate.[1]

-

Protein Quantification: Determine the protein concentration of the lysates.[1]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a membrane.[6]

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour.[1] b. Incubate with primary antibodies overnight at 4°C.[1] c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.[1]

-

Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.[1]

Generation of Capmatinib-Resistant Cell Lines

This protocol describes a method for establishing cell lines with acquired resistance to capmatinib.

Materials:

-

MET-dependent, capmatinib-sensitive NSCLC cell line (e.g., EBC-1)

-

Complete cell culture medium

-

Capmatinib

Procedure:

-

Stepwise Exposure: Culture the parental cell line in the presence of capmatinib, starting at a low concentration (e.g., 10 nM).[9][11]

-

Dose Escalation: Gradually increase the concentration of capmatinib in the culture medium as the cells develop resistance and resume proliferation.[9][11]

-

Isolation and Maintenance: Isolate and expand the resistant cell populations. Maintain the resistant cell lines in a medium containing a constant concentration of capmatinib (e.g., 1 μmol/L) to preserve the resistant phenotype.[9][11]

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of capmatinib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

MET-dependent cancer cell line

-

Matrigel (optional)

-

Capmatinib formulated for oral gavage

-

Vehicle control

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer capmatinib (e.g., 25 mg/kg, once daily) or vehicle control orally to the respective groups.[15]

-

Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[18]

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

Capmatinib dihydrochloride is a highly selective and potent MET inhibitor that has demonstrated significant clinical benefit for patients with NSCLC harboring MET exon 14 skipping mutations. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a valuable addition to the armamentarium of targeted cancer therapies. Understanding the mechanisms of resistance to capmatinib is crucial for the development of next-generation MET inhibitors and combination strategies to overcome treatment failure. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of capmatinib and advance the field of MET-targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. jcancer.org [jcancer.org]

- 3. dovepress.com [dovepress.com]

- 4. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Therapies for Metastatic Non-Small Cell Lung Cancer with MET Exon 14 Alterations: A Spotlight on Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GSE94405 - Acquired resistance mechanisms to capmatinib, a MET inhibitor in MET-amplified non-small cell lung cancer cells - OmicsDI [omicsdi.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. e-crt.org [e-crt.org]

- 10. benchchem.com [benchchem.com]

- 11. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Capmatinib treatment in a patient with osimertinib-resistant NSCLC harboring two distinct MET alterations revealed by tissue-based NGS testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-world experience with capmatinib in MET exon 14-mutated non-small cell lung cancer (RECAP): a retrospective analysis from an early access program - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical and Physical Properties of Capmatinib (B1663548) Dihydrochloride (B599025)

Introduction

Capmatinib, a potent and selective kinase inhibitor, is a significant therapeutic agent in oncology, primarily targeting the c-Met (hepatocyte growth factor receptor) signaling pathway.[1][2][3] Aberrant activation of the c-Met pathway, often through mutations like MET exon 14 skipping or gene amplification, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[1][3] Capmatinib dihydrochloride is the hydrochloride salt form of capmatinib, an orally bioavailable compound that functions by selectively binding to and inhibiting c-Met, thereby disrupting downstream signaling and impeding tumor cell proliferation, survival, and metastasis.[4] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Chemical and Physical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. This compound is a yellow, crystalline powder.[5][6] The commercially available form is a stable dihydrochloride monohydrate.[6][7]

Data Summary

The following table summarizes the key quantitative data for this compound monohydrate.

| Property | Value | Reference(s) |

| Chemical Name | 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][5][8]triazin-2-yl]benzamide dihydrochloride monohydrate | [5][6][9] |

| Molecular Formula | C₂₃H₂₁Cl₂FN₆O₂ (as dihydrochloride monohydrate) | [4][5] |

| Molecular Weight | 503.36 g/mol (dihydrochloride monohydrate) 485.34 g/mol (dihydrochloride anhydrous) 412.43 g/mol (free base) | [5][8][10] |

| Appearance | Yellow crystalline powder | [5][6] |

| Melting Point | >250°C (decomposition) | [11] |

| pKa | pKa1: 0.9 (calculated) pKa2: 4.5 (experimentally) | [5][8][9][12] |

| LogD (pH 4.0) | 1.2 (n-octanol/acetate buffer) | [5][8][9][12] |

| Hygroscopicity | Slightly hygroscopic | [6] |

| BCS Classification | Class II or IV (Low Solubility, Moderate Permeability) | [6][12] |

| Aqueous Solubility (37°C) | pH 1.0: 4.176 mg/mL pH 2.0: 4.227 mg/mL pH 3.0: 0.234 mg/mL pH 4.0, 6.8, 7.5: Below Limit of Quantitation ( | [13] |

| Organic Solvent Solubility | Soluble in DMSO (4.49 mg/mL) | [14] |

Mechanism of Action and Signaling Pathway

Capmatinib is a highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[2][15] Under normal physiological conditions, the binding of hepatocyte growth factor (HGF) to the c-Met receptor induces its dimerization and autophosphorylation, activating downstream signaling cascades.[15] These pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, are crucial for cell growth, survival, and migration.[1][16]

In certain cancers, genetic alterations such as MET exon 14 skipping mutations lead to a dysregulated, constitutively active c-Met receptor.[8] This aberrant signaling drives oncogenesis.[1] Capmatinib specifically binds to the ATP-binding site of the c-Met kinase, blocking its phosphorylation and subsequent activation of these downstream pathways.[15][17] This inhibition halts the proliferation and survival of c-Met-dependent tumor cells.[2][9]

Experimental Protocols

The characterization of this compound relies on standardized experimental methodologies to ensure data accuracy and reproducibility.

Solubility Determination (Equilibrium Shake-Flask Method)

This protocol determines the equilibrium solubility of an API in various aqueous media, which is fundamental for its Biopharmaceutics Classification System (BCS) classification.[18][19]

Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions across a physiological pH range (e.g., pH 1.2 to 6.8).[18]

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in a sealed flask. This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) using a mechanical shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][18]

-

Sample Collection and Separation: Withdraw an aliquot from each flask. Separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[18] Immediate dilution of the filtrate may be necessary to prevent precipitation.[18]

-

Quantification: Analyze the concentration of the dissolved API in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The lowest measured solubility value across the tested pH range is used to determine the BCS solubility class.[18]

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a crystalline solid's purity and identity.[20] The capillary method is a widely accepted pharmacopeial technique.[21][22]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[23] Pack the powder into a thin-walled capillary tube to a height of 2.5-3.5 mm.[21]

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating Protocol: Heat the block rapidly to a temperature approximately 5-10°C below the expected melting point.[21][22] Then, reduce the heating rate to a controlled, slower rate (e.g., 1-2 °C/minute) to allow for accurate observation.[21]

-

Observation and Recording: Observe the sample through the apparatus's eyepiece. Record the temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which the last solid particle disappears (clear point).[21] The melting range is the span between these two temperatures. Pure substances typically have a sharp melting point range.[23]

Crystal Structure Elucidation (Single-Crystal X-ray Crystallography)

This technique provides the definitive three-dimensional atomic and molecular structure of a crystalline material.[7][24]

Methodology:

-

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of this compound suitable for diffraction (typically 0.1-0.3 mm in size). This is achieved through controlled crystallization from a supersaturated solution.

-

Crystal Mounting: The selected crystal is mounted on a goniometer head in the X-ray diffractometer.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[24]

-

Data Collection: The positions and intensities of the diffracted spots are meticulously recorded by a detector as the crystal is rotated through various angles.

-

Structure Solution and Refinement: Complex computational algorithms are used to process the diffraction data. An initial electron density map is generated, from which an initial model of the molecular structure is proposed.[24] This model is then refined against the experimental data to yield the final, precise atomic positions, bond lengths, and bond angles.[24][25] The chemical structure of this compound monohydrate was confirmed using this method.[7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Capmatinib Hydrochloride | C23H21Cl2FN6O2 | CID 122201352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. novartis.com [novartis.com]

- 6. swissmedic.ch [swissmedic.ch]

- 7. pmda.go.jp [pmda.go.jp]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. DailyMed - TABRECTA- capmatinib tablet, film coated [dailymed.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Capmatinib CAS#: 1029712-80-8 [m.chemicalbook.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Capmatinib xHCl | c-Met/HGFR | TargetMol [targetmol.com]

- 15. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]

- 16. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. who.int [who.int]

- 19. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nano-lab.com.tr [nano-lab.com.tr]

- 21. thinksrs.com [thinksrs.com]

- 22. mt.com [mt.com]

- 23. Melting Point Test - CD Formulation [formulationbio.com]

- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

The Pharmacodynamics of Capmatinib Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capmatinib (B1663548) (dihydrochloride salt form), a potent and selective small-molecule inhibitor of the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, represents a significant advancement in targeted therapy for non-small cell lung cancer (NSCLC). Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping (METex14) mutations or gene amplification, is a key oncogenic driver in a subset of NSCLCs. Capmatinib is an ATP-competitive inhibitor that effectively blocks MET autophosphorylation and downstream signaling, leading to the inhibition of tumor cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the pharmacodynamics of Capmatinib, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the complex signaling pathways and experimental workflows involved in its preclinical and clinical evaluation.

Introduction

The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in various cellular processes including embryogenesis, tissue regeneration, and wound healing.[1] In oncology, dysregulation of the HGF/MET axis is a well-established driver of tumor progression, metastasis, and therapeutic resistance.[2] Genetic alterations such as METex14 skipping mutations, which lead to a functionally hyperactive MET receptor by impairing its degradation, and MET gene amplification are key oncogenic events in NSCLC.[3][4] Capmatinib (formerly INC280) was specifically designed as a highly selective MET inhibitor to target these oncogene-addicted tumors.[5] It received its first FDA approval in 2020 for the treatment of adult patients with metastatic NSCLC whose tumors harbor a METex14 skipping mutation.[3]

Mechanism of Action

Capmatinib functions as a Type Ib, ATP-competitive inhibitor of the MET kinase.[1] Its binding to the ATP-binding pocket of the MET kinase domain prevents the autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) in the activation loop.[1] This initial step is critical for the activation of the MET receptor. By blocking this event, Capmatinib effectively abrogates the recruitment of downstream adaptor proteins and the subsequent activation of multiple oncogenic signaling cascades.[3][6] The primary pathways inhibited by Capmatinib include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT3 pathways, all of which are critical for MET-dependent cell proliferation, survival, migration, and invasion.[7][8]

Quantitative Pharmacodynamic Data

The potency and selectivity of Capmatinib have been quantified through various in vitro assays. It demonstrates high potency in biochemical assays and strong anti-proliferative effects in MET-dependent cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Capmatinib

| Assay Type | Target/Cell Line | Alteration | IC50 Value | Reference(s) |

| Biochemical Assay | c-MET Kinase | Wild-Type | 0.13 nM | [6] |

| Cell-Based Assay | Ba/F3 | METex14 | 0.6 nM | [9] |

| Cell-Based Assay | Various Lung Cancer Lines | MET-dependent | 0.3 - 0.7 nM | [10] |

| Cell-Based Assay | SNU-5 | MET Amplification | ~1 nM (for p-MET) | [6] |

| Cell-Based Assay | EBC-1 | MET Amplification | 3.70 ± 0.10 nM | [11] |

| Cell-Based Assay | EBC-CR1, CR2, CR3 | Acquired Resistance | > 10 µM | [11] |

IC50: Half maximal inhibitory concentration.

Table 2: Clinical Efficacy of Capmatinib (GEOMETRY mono-1 Trial)

| Patient Cohort | N | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Reference(s) |

| METex14 (Treatment-Naïve) | 60 | 68% | 12.6 months | [12] |

| METex14 (Previously Treated) | 100 | 44% | 9.7 months | [12] |

| MET Amplified (GCN ≥10, Treatment-Naïve) | 15 | 40% | 7.5 months | [13] |

| MET Amplified (GCN ≥10, Previously Treated) | 69 | 29% | 8.3 months | [13] |

N: Number of patients. GCN: Gene Copy Number.

Key Experimental Protocols

The characterization of Capmatinib's pharmacodynamics relies on a suite of standardized in vitro and in vivo experimental procedures.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of Capmatinib on the enzymatic activity of the MET kinase. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

Materials : Recombinant MET kinase, kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, Capmatinib, and an ADP-Glo™ Assay Kit.[14]

-

Protocol Steps :

-

Compound Preparation : Prepare serial dilutions of Capmatinib in DMSO and then in kinase assay buffer.

-

Kinase Reaction : In a 96-well plate, combine the assay buffer, Capmatinib dilutions, and recombinant MET kinase.

-

Initiation : Start the reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[14]

-

Termination & Detection : Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP.

-

Data Acquisition : Measure the luminescence, which is proportional to the amount of ADP produced.

-

Analysis : Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

-

Cellular MET Phosphorylation Assay (Western Blot)

This assay assesses the ability of Capmatinib to inhibit MET autophosphorylation within a cellular context.

-

Materials : MET-dependent cancer cell line (e.g., EBC-1, SNU-5), cell culture reagents, Capmatinib, lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), antibodies (anti-p-MET, anti-total-MET, anti-β-actin), and Western blot reagents.

-

Protocol Steps :

-

Cell Culture & Treatment : Culture cells to 70-80% confluency. Treat with various concentrations of Capmatinib for a specified duration (e.g., 2 hours).

-

Lysate Preparation : Wash cells with ice-cold PBS and lyse with buffer. Clarify the lysate by centrifugation.

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE & Transfer : Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by gel electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., 5% non-fat milk in TBST). Incubate with primary antibodies (e.g., anti-p-MET) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection : Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands. Re-probe the membrane for total MET and a loading control (e.g., β-actin) to ensure equal loading.[15]

-

Cell Proliferation Assay

This assay measures the effect of Capmatinib on the growth and viability of cancer cell lines.

-

Materials : MET-dependent cancer cell line, 96-well plates, culture medium, Capmatinib, and a viability reagent (e.g., CellTiter-Glo®, MTT).

-

Protocol Steps :

-

Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat cells with serial dilutions of Capmatinib and incubate for a desired period (e.g., 72 hours).

-

Reagent Addition : Add the viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Data Acquisition : Measure the output signal (luminescence for CellTiter-Glo®, absorbance for MTT).

-

Analysis : Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[15]

-

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of Capmatinib in a living organism.

-

Model : Immunocompromised mice (e.g., athymic nude mice) subcutaneously implanted with a MET-dependent human cancer cell line (e.g., EBC-1) or patient-derived xenografts (PDX).[5]

-

Protocol Steps :

-

Tumor Implantation : Inject cancer cells subcutaneously into the flank of the mice.

-

Tumor Growth : Allow tumors to grow to a specified average size (e.g., 150-200 mm³).

-

Randomization & Treatment : Randomize mice into vehicle control and treatment groups. Administer Capmatinib orally at a specified dose and schedule (e.g., 10 mg/kg, twice daily).[5]

-

Monitoring : Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint : Continue treatment until a predefined endpoint is reached (e.g., significant tumor growth in the control group). Calculate tumor growth inhibition (TGI).

-

Resistance Mechanisms

Despite the efficacy of Capmatinib, acquired resistance can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

-

On-Target Resistance : Secondary mutations in the MET kinase domain (e.g., D1228 and Y1230) can interfere with Capmatinib binding.

-

Off-Target Resistance (Bypass Signaling) : Activation of alternative signaling pathways can bypass the need for MET. This includes the upregulation of other receptor tyrosine kinases like EGFR or genetic alterations in downstream effectors such as PIK3CA or KRAS.[11]

Conclusion

Capmatinib is a highly potent and selective MET inhibitor with proven clinical efficacy in NSCLC patients with MET exon 14 skipping mutations and MET amplification. Its mechanism of action is well-defined, involving the direct inhibition of MET kinase activity and the subsequent shutdown of key downstream oncogenic pathways. The pharmacodynamic profile of Capmatinib, established through rigorous biochemical, cellular, and in vivo studies, provides a strong rationale for its use in biomarker-selected patient populations. Further research into resistance mechanisms and combination therapies will continue to refine its clinical application and improve outcomes for patients with MET-driven cancers.

References

- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. novartis.com [novartis.com]

- 12. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Role of Capmatinib Dihydrochloride in MET Exon 14 Skipping Non-Small Cell Lung Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Capmatinib dihydrochloride (B599025), a potent and selective MET inhibitor, and its crucial role in the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping (METex14) mutations. This document delves into the molecular mechanisms of METex14-driven oncogenesis, the pharmacological action of Capmatinib, detailed experimental protocols for its evaluation, and a summary of its clinical efficacy and resistance mechanisms.

The MET Signaling Pathway and the Impact of MET Exon 14 Skipping

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling pathways critical for cell proliferation, survival, and migration.[1] These pathways include the RAS/MAPK, PI3K/AKT, and STAT3 signaling cascades.[1][2][3]

Mutations leading to the skipping of MET exon 14 result in a dysfunctional MET receptor. This exon encodes the juxtamembrane domain containing a tyrosine residue (Y1003) that is a binding site for the E3 ubiquitin ligase c-CBL.[4] The binding of c-CBL to this site is a critical step in the negative regulation of the MET receptor, leading to its internalization and degradation.[4] The loss of this domain due to exon 14 skipping impairs this degradation process, leading to an accumulation of MET receptors on the cell surface and constitutive, ligand-independent activation of downstream oncogenic signaling.[5]

Capmatinib Dihydrochloride: Mechanism of Action

Capmatinib is a highly selective, ATP-competitive, small-molecule inhibitor of the MET receptor tyrosine kinase.[6] It binds to the kinase domain of both wild-type and mutant MET, including the variant produced by exon 14 skipping, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[7] This inhibition ultimately leads to a reduction in tumor cell proliferation, survival, and invasion in MET-dependent cancer models.[6][8]

Quantitative Data Summary

In Vitro Potency of Capmatinib

| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Reference(s) |

| Hs746t | Gastric Cancer | MET Amplification | 0.3 - 0.7 | [9] |

| EBC-1 | NSCLC | MET Amplification | ~1 | [10] |

| Various | Lung Cancer | METex14 | 0.3 - 0.7 | [9] |

| Biochemical Assay | - | Recombinant MET | 0.13 | [9] |

Clinical Efficacy of Capmatinib in METex14 NSCLC (GEOMETRY mono-1)

| Patient Cohort | N | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Treatment-Naïve | 60 | 68% (95% CI: 55.0-79.7) | 12.6 months (95% CI: 5.6-NE) | 12.4 months (95% CI: 8.2-NE) | [4][7][11] |

| Previously Treated | 100 | 44% (95% CI: 34.1-54.3) | 9.7 months (95% CI: 5.6-13.0) | 5.4 months (95% CI: 4.2-7.0) | [4][7][11] |

NE: Not Estimable

Pharmacokinetic Properties of Capmatinib

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [12][13] |

| Elimination Half-life | 6.5 hours | [12] |

| Protein Binding | ~96% | [12] |

| Metabolism | Primarily via CYP3A4 and aldehyde oxidase | [12][14] |

| Excretion | ~78% in feces, ~22% in urine | [12] |

| Effect of Food | High-fat meal increased AUC by 46% with no change in Cmax | [15] |

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol assesses the effect of Capmatinib on the viability of METex14-positive NSCLC cell lines.

-

Cell Seeding: Plate METex14-positive NSCLC cells (e.g., H596) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of Capmatinib (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for MET Phosphorylation

This protocol determines the inhibitory effect of Capmatinib on MET signaling.

-

Cell Treatment: Seed METex14-positive NSCLC cells and treat with various concentrations of Capmatinib for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of Capmatinib in a preclinical model.

-

Cell Line/PDX Implantation: Subcutaneously inject METex14-positive NSCLC cells (e.g., 5 x 10^6 cells) or implant patient-derived xenograft (PDX) fragments into the flank of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer Capmatinib orally at a predetermined dose and schedule (e.g., 10 mg/kg, once daily). The control group receives the vehicle.

-

Efficacy Assessment: Measure tumor volumes and body weights regularly (e.g., twice weekly).

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot).

Experimental and Clinical Development Workflow

The development of Capmatinib followed a structured workflow from preclinical discovery to clinical application.

Mechanisms of Acquired Resistance to Capmatinib

Despite the significant clinical benefit of Capmatinib, acquired resistance can emerge. The primary mechanisms of resistance are categorized as on-target alterations within the MET gene or off-target activation of bypass signaling pathways.[16][17]

On-target resistance mechanisms primarily involve secondary mutations in the MET kinase domain, such as at residues D1228 and Y1230, which can interfere with Capmatinib binding.[17][18] Amplification of the METex14 allele has also been observed.[16]

Off-target resistance involves the activation of alternative signaling pathways that bypass the MET dependency. These include the amplification of other receptor tyrosine kinases like EGFR and HER3, as well as mutations or amplifications in downstream signaling molecules such as KRAS, BRAF, and PIK3CA.[16][19]

Conclusion

This compound has emerged as a pivotal targeted therapy for patients with NSCLC harboring MET exon 14 skipping mutations. Its high selectivity and potent inhibition of the constitutively active MET receptor have translated into significant and durable clinical responses. A thorough understanding of the underlying molecular biology, mechanisms of action, and potential resistance pathways is essential for the continued development and optimal clinical application of Capmatinib and next-generation MET inhibitors. The experimental protocols and data presented in this guide provide a foundational resource for researchers and clinicians working to advance the treatment of MET-driven cancers.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of bypass signaling in EGFR pathway and profiling of bypass genes for predicting response to anticancer EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. novctrd.com [novctrd.com]

- 7. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. sinobiological.com [sinobiological.com]

- 10. blog.td2inc.com [blog.td2inc.com]

- 11. Therapeutic strategies in METex14 skipping mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC): Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.medpath.com [cdn.medpath.com]

- 14. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Acquired Resistance Mechanism for MET Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]

Capmatinib Dihydrochloride: A Deep Dive into ATP-Competitive c-Met Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of capmatinib (B1663548) dihydrochloride (B599025), a potent and selective ATP-competitive inhibitor of the c-Met kinase. Capmatinib (formerly INC280) has emerged as a critical therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. This document details its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and clinical efficacy, supported by experimental protocols and visual representations of key biological pathways and workflows.

Mechanism of Action: Competitive Inhibition of c-Met

Capmatinib functions as a reversible, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, and migration.[2] In several cancers, aberrant c-Met signaling, driven by genetic alterations such as MET amplification or exon 14 skipping mutations, leads to uncontrolled tumor growth and metastasis.[3][4]

Capmatinib selectively binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor.[2][5] This action effectively blocks the initiation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, thereby inhibiting the proliferation and survival of c-Met-dependent tumor cells.[1][6] Preclinical studies have demonstrated that capmatinib exhibits high selectivity for c-Met over a broad panel of other human kinases, underscoring its targeted therapeutic potential.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for capmatinib dihydrochloride, encompassing its biochemical potency, cellular activity, pharmacokinetic parameters, and clinical efficacy in NSCLC patients with MET exon 14 skipping mutations.

Table 1: Biochemical and Cellular Activity of Capmatinib

| Parameter | Value | Cell Line/Assay Conditions | Reference(s) |

| Biochemical IC50 (c-Met) | 0.13 nM | Cell-free kinase assay | [5][8] |

| Cellular IC50 | 0.3 - 1.1 nmol/L | Various tumor cell lines | [9] |

| 0.6 nmol/L | Ba/F3 cell line with METex14 mutation | [1] | |

| 2.3 nM | NCI-H1993 lung cancer cells (72 hrs) | [8] | |

| Selectivity | >10,000-fold over a large panel of human kinases | Kinase screening panels | [6][8] |

Table 2: Pharmacokinetic Parameters of Capmatinib

| Parameter | Human | Rat | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (fasted) | - | [6][10] |

| 4.0 - 5.6 hours (with high-fat meal) | - | [3] | |

| Oral Bioavailability | >70% (estimated) | - | [3] |

| Plasma Protein Binding | ~96% | - | [6] |

| Elimination Half-life (t1/2) | 6.5 hours | - | [6][10] |

| Metabolism | Primarily via CYP3A4 and aldehyde oxidase | - | [9][11] |

| Excretion | Primarily fecal | - | [11] |

| Brain-to-Plasma Concentration Ratio | - | 0.09 | [9] |

Table 3: Clinical Efficacy of Capmatinib in METex14 NSCLC (GEOMETRY mono-1)

| Endpoint | Treatment-Naïve Patients | Previously Treated Patients | Reference(s) |

| Overall Response Rate (ORR) | 67.9% (95% CI: 47.6-84.1) | 40.6% (95% CI: 28.9-53.1) | [12] |

| Median Duration of Response (DOR) | 11.14 months (95% CI: 5.55-NE) | 9.72 months (95% CI: 5.55-12.98) | [12] |

| Median Progression-Free Survival (PFS) | 9.13 months (95% CI: 5.52-13.86) | 5.42 months (95% CI: 4.17-6.97) | [13] |

NE: Not Estimable

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to characterize the activity of capmatinib.

Protocol 1: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of capmatinib against the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of capmatinib in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.

-

Assay Reaction:

-

Add 2.5 µL of diluted capmatinib or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x c-Met kinase/substrate mixture to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a 2x ATP solution (at a concentration near the Km for c-Met).

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-